1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative and the piperidine intermediate.
Attachment of the Methoxyphenethyl Group: The final step involves the attachment of the methoxyphenethyl group through a nucleophilic substitution reaction using a suitable methoxyphenethyl halide and the sulfonylated piperidine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The sulfonyl and thiophene groups can play a crucial role in binding to these targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
1-((4-Methoxyphenethyl)sulfonyl)-4-(phenyl)piperidine: Similar structure but with a phenyl group instead of a thiophene group.
1-((4-Methoxyphenethyl)sulfonyl)-4-(pyridin-3-yl)piperidine: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness: 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the thiophene group, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethylsulfonyl]-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-22-18-4-2-15(3-5-18)9-13-24(20,21)19-10-6-16(7-11-19)17-8-12-23-14-17/h2-5,8,12,14,16H,6-7,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMRKVSYULUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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